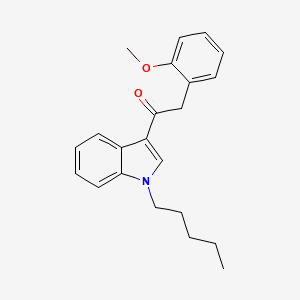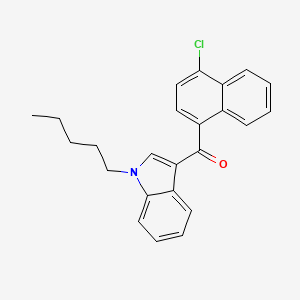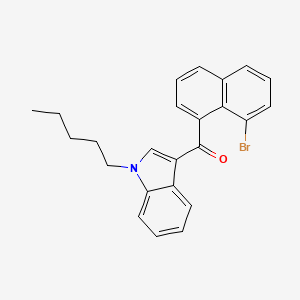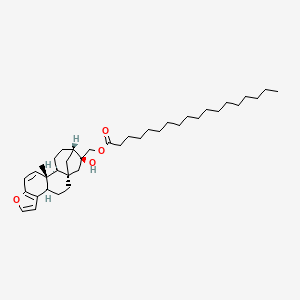
KMH-233
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KMH-233 is a potent, reversible, and selective l-type amino acid transporter 1 (LAT1) inhibitor . It inhibits the uptake of LAT1 substrate, l-leucine (IC50=18 μM), as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .
Synthesis Analysis
KMH-233 is a potent, reversible, and selective LAT1 inhibitor. It inhibits the uptake of LAT1 substrate, l-leucine (IC 50 =18 μM) as well as cell growth . KMH-233 significantly potentiates the efficacy of Bestatin and Cisplatin even at low concentrations (25 μM) .Molecular Structure Analysis
The chemical formula of KMH-233 is C32H25N7O5 . Its exact mass is 587.19 and its molecular weight is 587.596 .Chemical Reactions Analysis
KMH-233 is able to inhibit binding and transport of essential neutral amino acids and thus, inhibit the cell growth of cancer cells . It shows a significant reduction of cell growth with an IC50 of 124 µM .Physical And Chemical Properties Analysis
The molecular formula of KMH-233 is C32H25N7O5 and its molecular weight is 587.58 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique
1. Application in Cancer Research
KMH-233 has shown potential as a novel chemotherapeutic agent for the treatment of glioma, a type of brain tumor. In a study by Duntsch et al. (2006), KM-233 demonstrated effective cytotoxicity against human U87 glioma cells, comparable to Δ8-tetrahydrocannabinol and superior to BCNU, a commonly used anti-glioma chemotherapeutic agent. The study highlighted KM-233's efficacy in reducing tumor burden with minimal toxicity to healthy brain tissue, suggesting its potential for preclinical development in glioma models (Duntsch et al., 2006).
2. Mechanism of Anti-Glioma Activity
Further investigation into the mechanism of KM-233's anti-glioma activity was conducted by Gurley et al. (2012). Their research revealed that treatment with KM-233 induced changes in the phosphorylation profiles of several signaling molecules in U87MG human GBM cells. Notably, KM-233 treatment led to mitochondrial depolarization, an increase in cleaved caspase 3, and significant cytoskeletal contractions, indicating its potential as a treatment for Glioblastoma Multiforme (GBM) (Gurley et al., 2012).
Mécanisme D'action
Propriétés
Numéro CAS |
1941174-13-5 |
|---|---|
Nom du produit |
KMH-233 |
Formule moléculaire |
C32H25N7O5 |
Poids moléculaire |
587.596 |
Nom IUPAC |
(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid |
InChI |
InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1 |
Clé InChI |
MLNOOVGSMCJSCE-DEOSSOPVSA-N |
SMILES |
O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KMH-233; KMH 233; KMH233. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)
![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

